

Toxicological Profile of Aminomethylphosphonic Acid (AMPA) in Invertebrates: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Methylaminomethylphosphonic acid*

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Introduction

Aminomethylphosphonic acid (AMPA) is the primary degradation product of the widely used herbicide glyphosate. Its persistence in the environment has led to increasing scrutiny of its potential toxicological effects on non-target organisms, particularly invertebrates, which form a critical component of terrestrial and aquatic ecosystems. This technical guide provides a comprehensive overview of the toxicological profile of AMPA in various invertebrate species, summarizing key quantitative data, detailing experimental methodologies, and illustrating potential signaling pathways involved in its mode of action.

Quantitative Toxicological Data

The toxicity of AMPA to invertebrates has been assessed across a range of species and toxicological endpoints. The following tables summarize the available quantitative data for acute and chronic exposures.

Acute Toxicity Data

Acute toxicity is typically characterized by the median lethal concentration (LC50) or median effective concentration (EC50) over a short exposure period (e.g., 48 or 96 hours). While

extensive compiled lists of AMPA's acute toxicity to a wide array of invertebrates are not readily available, some studies indicate its acute toxicity is generally low. For instance, a comprehensive review of the effects of glyphosate and AMPA on aquatic organisms notes that acute toxicity values for AMPA have been reported to range from 27 to 452 mg/L for various aquatic species, which may include invertebrates[1].

Table 1: Acute Toxicity of AMPA to Selected Invertebrates

Species	Endpoint (Duration)	Value (mg/L)	Reference
Daphnia magna (Water Flea)	48-h EC50 (Immobilisation)	>100	[2] (Implied, limit test)
Aquatic Invertebrates (General)	LC50/EC50	27 - 452	[1]

Note: Specific LC50/EC50 values for a broad range of individual invertebrate species are not consistently reported in publicly available literature. The provided range is from a review and may encompass multiple species.

Chronic Toxicity Data

Chronic toxicity studies assess the long-term effects of a substance on survival, growth, and reproduction. The No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC) are common endpoints.

Table 2: Chronic Toxicity of AMPA to Selected Invertebrates

Species	Endpoint (Duration)	NOEC	LOEC	Reference
Daphnia magna (Water Flea)	Reproduction (21 days)	15 mg/L	30 mg/L	[3]
Eisenia andrei (Earthworm)	Reproduction (56 days)	198.1 mg/kg dry soil	-	[4]
Folsomia candida (Springtail)	Reproduction (28 days)	315 mg/kg dry soil	>315 mg/kg dry soil	[4]
Hypoaspis aculeifer (Predatory Mite)	Reproduction (14 days)	320 mg/kg dry soil	>320 mg/kg dry soil	[4]

Experimental Protocols

Standardized protocols, primarily from the Organisation for Economic Co-operation and Development (OECD), are crucial for ensuring the reliability and comparability of toxicological data. The following sections detail the methodologies for key experiments cited in the toxicological assessment of AMPA in invertebrates.

Aquatic Invertebrate Toxicity Testing

1. Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)

This test assesses the acute toxicity of substances to daphnids, most commonly *Daphnia magna*.

- Test Organism: Young daphnids, less than 24 hours old.
- Test Substance Preparation: The test substance is dissolved in the test medium to create a series of concentrations.
- Exposure Conditions:
 - Test Duration: 48 hours.

- Test Vessels: Glass beakers.
- Test Volume: Sufficient to provide at least 2 mL per daphnid.
- Number of Animals: At least 20 daphnids per concentration, divided into at least four replicates.
- Test Concentrations: A geometric series of at least five concentrations and a control. A limit test at 100 mg/L may be performed if low toxicity is expected.
- Feeding: None during the test.
- Light and Temperature: A 16:8 hour light:dark cycle at $20 \pm 2^{\circ}\text{C}$.
- Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
- Endpoint Calculation: The EC50, the concentration that immobilizes 50% of the daphnids, is calculated for the 48-hour exposure period. The NOEC and LOEC can also be determined.

2. Chironomus sp. Sediment-Water Toxicity Test Using Spiked Sediment (OECD Guideline 218)

This guideline is used to assess the effects of prolonged exposure to chemicals in sediment on the sediment-dwelling larvae of chironomids (e.g., *Chironomus riparius*).

- Test Organism: First-instar chironomid larvae.
- Test Substance Application: The test substance is spiked into the sediment.
- Exposure Conditions:
 - Test Duration: 28 days.
 - Test System: Beakers containing a layer of formulated sediment and overlying water.
 - Number of Animals: 20 larvae per replicate, with at least four replicates per concentration and six for the control.

- Test Concentrations: At least five concentrations in a geometric series and a control.
- Feeding: Larvae are fed daily.
- Light and Temperature: Controlled photoperiod and temperature (e.g., $20 \pm 2^{\circ}\text{C}$).
- Observations: The primary endpoints are the number of fully emerged adult midges and the development rate (time to emergence). Larval survival and weight can also be assessed at earlier time points (e.g., day 10).
- Endpoint Calculation: The ECx (e.g., EC10, EC50) for emergence and development rate is determined using regression analysis. The NOEC and LOEC are determined through hypothesis testing.

Terrestrial Invertebrate Toxicity Testing

1. Earthworm Reproduction Test (*Eisenia fetida*/*Eisenia andrei*) (OECD Guideline 222)

This test evaluates the effects of chemicals on the reproductive output of earthworms.

- Test Organism: Adult earthworms (*Eisenia fetida* or *Eisenia andrei*) with a clitellum.
- Test Substance Application: The test substance is thoroughly mixed into an artificial soil substrate.
- Exposure Conditions:
 - Test Duration: 8 weeks (4 weeks for adult exposure and 4 weeks for cocoon incubation and juvenile hatching).
 - Test Vessels: Glass containers with a perforated lid.
 - Number of Animals: 10 adult earthworms per replicate, with four replicates per test concentration and eight for the control.
 - Test Concentrations: At least five concentrations in a geometric series and a control.
 - Feeding: Earthworms are fed weekly.

- Light and Temperature: Continuous light or a light/dark cycle at $20 \pm 2^{\circ}\text{C}$.
- Observations:
 - Adults (at 4 weeks): Mortality and changes in biomass are recorded.
 - Juveniles (at 8 weeks): The number of hatched juveniles is counted.
- Endpoint Calculation: The LCx for adult mortality and ECx for reproduction (number of juveniles) are calculated. The NOEC and LOEC for both endpoints are also determined.

Potential Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms of AMPA toxicity in invertebrates are not as well-characterized as in vertebrates. However, based on its chemical structure as an analog of the amino acid glycine and its known interactions in vertebrate systems, two primary signaling pathways are of significant interest: the glutamate receptor signaling pathway and the cholinergic signaling pathway.

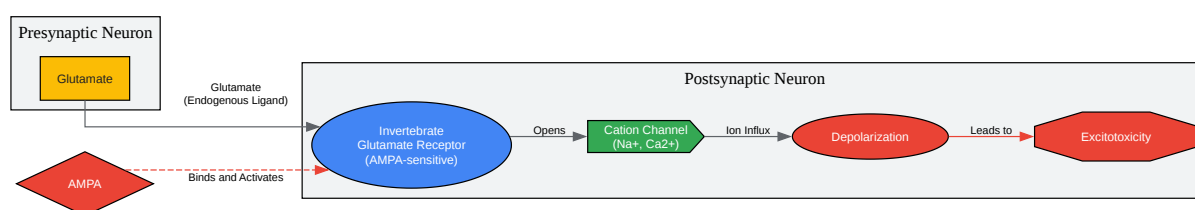
Glutamate Receptor Signaling Pathway

Glutamate is a major excitatory neurotransmitter in both vertebrates and invertebrates, acting on ionotropic and metabotropic receptors[5][6][7]. In vertebrates, AMPA is a potent agonist of the AMPA subtype of ionotropic glutamate receptors[8]. Given the conservation of glutamatergic systems, it is plausible that AMPA interferes with glutamate signaling in invertebrates. Putative AMPA receptors have been identified in the nervous systems of invertebrates like *Caenorhabditis elegans* and *Drosophila melanogaster*[6][9].

Potential Mechanism of Action:

- Binding to Glutamate Receptors: AMPA may bind to and activate ionotropic glutamate receptors on the postsynaptic membrane of invertebrate neurons.
- Ion Channel Opening: This binding would lead to the opening of non-selective cation channels, causing an influx of Na^+ and potentially Ca^{2+} ions.

- **Neuronal Depolarization:** The influx of positive ions results in depolarization of the neuronal membrane.
- **Excitotoxicity:** Overstimulation of these receptors could lead to excessive neuronal depolarization, disruption of ion homeostasis, and ultimately, excitotoxicity and cell death. This is a well-established mechanism of glutamate-induced neurotoxicity in vertebrates and could be a contributing factor to AMPA's toxicity in invertebrates.



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Potential Glutamate Receptor Signaling Pathway for AMPA in Invertebrates.

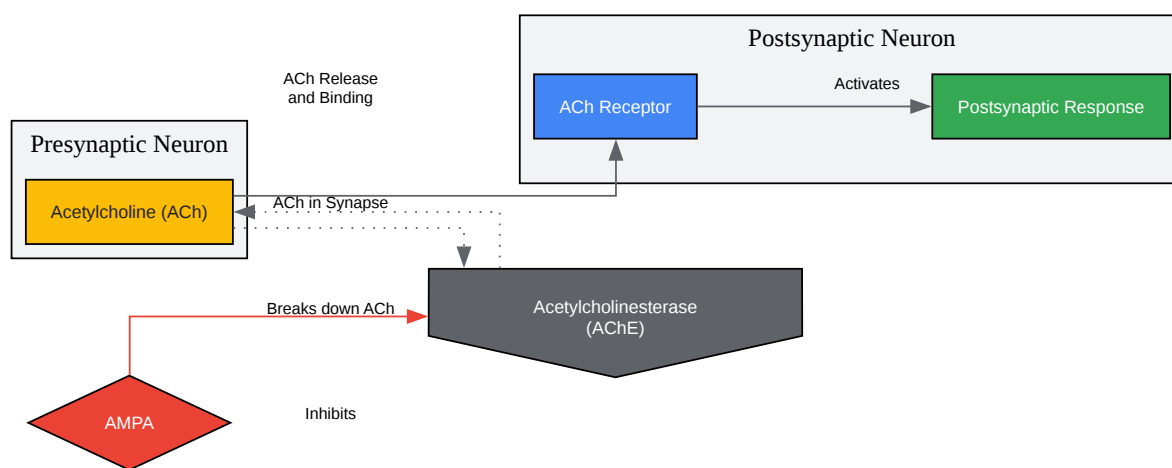
Cholinergic Signaling Pathway

The cholinergic system, which uses acetylcholine (ACh) as a neurotransmitter, is ancient and plays a crucial role in the nervous and immune systems of invertebrates[10][11]. Some studies have suggested that AMPA can affect cholinergic function. For instance, in mussels, AMPA exposure has been linked to alterations in acetylcholinesterase (AChE) activity, the enzyme responsible for breaking down ACh[1]. Inhibition of AChE would lead to an accumulation of ACh in the synapse, resulting in overstimulation of cholinergic receptors.

Potential Mechanism of Action:

- **Inhibition of Acetylcholinesterase (AChE):** AMPA may directly or indirectly inhibit the activity of AChE in the synaptic cleft.
- **Acetylcholine (ACh) Accumulation:** Reduced AChE activity leads to an accumulation of ACh.

- **Overstimulation of ACh Receptors:** The excess ACh continuously stimulates nicotinic and muscarinic ACh receptors on the postsynaptic membrane.
- **Prolonged Signaling:** This results in prolonged neuronal firing, which can lead to neuromuscular paralysis and other toxic effects.



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Potential Cholinergic Signaling Pathway Disruption by AMPA in Invertebrates.

Conclusion

The available data indicate that while the acute toxicity of aminomethylphosphonic acid to many invertebrates appears to be low, chronic exposure can lead to sublethal effects on reproduction and growth at concentrations relevant to some environmental scenarios. The primary mechanisms of toxicity are likely related to interference with fundamental neurotransmitter systems, namely glutamatergic and cholinergic signaling. Further research is needed to fully elucidate the specific molecular targets of AMPA across a broader range of invertebrate species and to establish more comprehensive acute toxicity data. The standardized experimental protocols outlined in this guide provide a framework for generating

robust and comparable data to support environmental risk assessments and regulatory decisions concerning AMPA.

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